3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid
Description
3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid is a heterocyclic carboxylic acid derivative characterized by a tetrahydroquinoline scaffold fused with a propanoic acid moiety. The core structure includes a partially saturated quinoline ring system (1,2,3,4-tetrahydroquinoline) substituted with a fluorine atom at position 6 and a ketone group at position 2. The propanoic acid side chain is attached to the nitrogen atom of the tetrahydroquinoline ring, conferring both lipophilic and hydrophilic properties to the molecule.
The fluorine substituent may enhance metabolic stability and bioavailability compared to non-halogenated analogs, as seen in other fluorinated pharmaceuticals .
Properties
IUPAC Name |
3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-9-2-3-10-8(7-9)1-4-11(15)14(10)6-5-12(16)17/h2-3,7H,1,4-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLSHPXNIUZXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid (CAS No. 1155516-10-1) is a derivative of tetrahydroquinoline known for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C₁₂H₁₂FNO₃
- Molecular Weight : 237.23 g/mol
- CAS Number : 1155516-10-1
The structure of the compound features a tetrahydroquinoline core with a fluoro substituent and a propanoic acid moiety, which may influence its biological properties.
Anticancer Properties
Research indicates that compounds related to tetrahydroquinoline exhibit significant anticancer activity. A study assessing various derivatives found that certain tetrahydroquinoline compounds demonstrated selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Efficacy Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid | MCF-7 | TBD | Induces apoptosis |
| 3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid | HCT116 | TBD | Cell cycle arrest |
Note: TBD indicates that specific IC50 values are yet to be determined in current literature.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in cancerous cells.
Neuropharmacological Effects
Beyond anticancer activity, tetrahydroquinoline derivatives also show promise in neuropharmacology. They may act as modulators of neurotransmitter systems or possess neuroprotective properties.
Study on Kynurenine Pathway Modulation
One significant area of research involves the modulation of the kynurenine pathway, which is crucial in neurodegenerative diseases. Inhibition of enzymes involved in this pathway has been linked to neuroprotective effects . Compounds that modulate this pathway can potentially alleviate symptoms associated with disorders such as Huntington's disease.
Comparative Analysis with Other Compounds
In comparative studies, tetrahydroquinoline derivatives have been analyzed alongside other known anticancer agents like doxorubicin. The structure-activity relationship (SAR) studies highlight that modifications to the tetrahydroquinoline structure can enhance potency and selectivity against specific cancer types .
Comparison with Similar Compounds
3-(6-Iodo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic Acid
- Structure : Replaces the fluorine atom at position 6 with iodine.
- Iodinated compounds often exhibit distinct pharmacokinetic profiles due to iodine’s size and electronegativity .
Chlorinated 3-Phenylpropanoic Acid Derivatives
- Examples: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (Compound 1 in ).
- Structure: Features a chlorinated phenyl ring instead of a tetrahydroquinoline system.
- Bioactivity : Demonstrates selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with MIC values indicating potency influenced by chlorine substitution patterns .
Heterocyclic Propanoic Acid Derivatives
Quinoxaline-Based Analogs
Pyran-Based Derivatives
- Example: 3-(2-oxo-2H-pyran-6-yl)propanoic acid ().
- Structure: Features a pyran ring instead of tetrahydroquinoline.
- Bioactivity : Exhibits moderate antifungal activity against Aspergillus niger (MIC = 64 µg/mL), indicating that heterocycle choice significantly influences biological target selectivity .
Pharmacologically Active Propanoic Acid Metabolites
- Example: 3-(3′,4′-dihydroxyphenyl)propanoic acid ().
- Structure: Contains a dihydroxyphenyl group linked to propanoic acid.
- Bioactivity: Displays anti-inflammatory, anti-diabetic, and neuroprotective effects. Metabolites like this are generated via gut microbiota-mediated β-oxidation of dietary polyphenols .
Key Comparative Data
Table 1: Structural and Functional Comparison of Selected Analogs
Table 2: Impact of Halogen Substitution on Bioactivity
Preparation Methods
Cyclization to Form 2-Oxo-1,2,3,4-tetrahydroquinoline Core
- The core structure is synthesized by intramolecular cyclization of 2-aminobenzoyl derivatives with ketoesters or ketoacids under acidic or basic conditions.
- Typical reagents include 2-amino-4-fluorobenzoic acid or its derivatives to ensure the 6-fluoro substitution on the quinoline ring.
- Cyclization is often facilitated by heating in solvents like acetic acid or polyphosphoric acid, yielding the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold.
Introduction of the Propanoic Acid Side Chain
- The nitrogen atom of the tetrahydroquinoline ring is alkylated with haloalkyl acids or their esters, such as 3-bromopropanoic acid or its esters.
- Alkylation is carried out under basic conditions (e.g., using potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF).
- Subsequent hydrolysis of ester intermediates yields the free propanoic acid group.
Detailed Synthetic Procedure Example
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 2-amino-4-fluorobenzoic acid + ketoester, heat in acetic acid | Formation of 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline |
| 2 | N-Alkylation | 6-fluoro-2-oxo-tetrahydroquinoline + 3-bromopropanoic acid methyl ester, K2CO3, DMF, room temp | N-(3-methoxycarbonylpropyl) derivative |
| 3 | Ester Hydrolysis | NaOH aqueous solution, reflux | Conversion to 3-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid |
Research Findings and Optimization
- Yield Optimization : Reaction yields are optimized by controlling temperature and solvent choice, with DMF and acetonitrile being preferred for the alkylation step due to their polarity and ability to dissolve both reactants.
- Purity Considerations : Purification is typically achieved via recrystallization or preparative chromatography to achieve >98% purity, critical for pharmaceutical applications.
- Safety and Handling : The compound and intermediates require handling under inert atmosphere to prevent degradation; storage at 2-8°C in sealed dry conditions is recommended to maintain stability.
Comparative Analysis of Preparation Methods
| Method Aspect | Cyclization Route Using 2-Amino-4-fluorobenzoic Acid | Alternative Fluorination Post-Cyclization |
|---|---|---|
| Starting Materials | Fluorinated aniline derivatives | Non-fluorinated tetrahydroquinoline |
| Reaction Complexity | Moderate | Higher due to selective fluorination steps |
| Yield | Generally high (>70%) | Variable, depending on fluorination efficiency |
| Scalability | Well-established for scale-up | More challenging due to fluorination step |
| Purity | High with standard purification | May require additional purification steps |
Q & A
Q. What are the recommended synthetic routes for 3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid?
Methodological Answer: Synthesis typically involves multi-step protocols, including:
- Nitration and Cyclization: Reacting β-ketoacid precursors with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled stirring at room temperature. This method yields fluorinated tetrahydroquinoline derivatives after recrystallization (e.g., from acetic acid) .
- Esterification and Amine Addition: For analogs, esterification of 3-oxo-propanoic acid derivatives with ethanol, followed by amine functionalization (e.g., chiral amines) under reflux conditions, improves regioselectivity .
Key Considerations: Monitor reaction pH (<2.0 for nitration) and use inert gas purging to avoid side reactions.
Q. What solvent systems and storage conditions optimize experimental stability?
Methodological Answer:
- Solubility: The compound is sparingly soluble in aqueous buffers (e.g., PBS: ~1 mg/mL at pH 7.2) but dissolves better in organic solvents like DMSO (~1 mg/mL) or ethanol (~2 mg/mL). Prepare stock solutions in DMSO and dilute into aqueous media to minimize organic solvent carryover .
- Stability: Store lyophilized solids at -20°C under argon. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the tetrahydroquinoline ring.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., amyloid-β inhibition vs. osteoclast modulation)?
Methodological Answer: Discrepancies often arise from assay conditions or metabolite interactions. Mitigate these by:
- Dose-Response Validation: Test activity across a wide concentration range (e.g., 0.1–100 µM) in both cell-free (e.g., Thioflavin T assays for amyloid-β aggregation) and cell-based systems (e.g., RAW 264.7 osteoclast differentiation) .
- Metabolite Profiling: Use LC-MS to confirm compound integrity in biological matrices, as gut microbiota or enzymatic degradation may generate active metabolites (e.g., hydroxylated derivatives) .
Q. What structural modifications enhance target specificity to the tetrahydroquinoline scaffold?
Methodological Answer:
- Fluorine Substitution: Introducing fluorine at the 6-position (as in the target compound) improves metabolic stability and binding affinity to quinoline-dependent targets (e.g., kinase inhibitors) .
- Side-Chain Functionalization: Adding sulfonamide or acetyl groups to the propanoic acid moiety alters pharmacokinetics. For example, sulfonamide derivatives show improved blood-brain barrier penetration in neuroactive assays .
Q. How can computational modeling guide SAR studies for this compound?
Methodological Answer:
- Docking Simulations: Use tools like AutoDock Vina to model interactions with target proteins (e.g., RANKL or Aβ42). Focus on the tetrahydroquinoline ring’s keto group and fluorine’s electrostatic contributions .
- QSAR Analysis: Correlate substituent electronegativity (e.g., fluorine vs. methoxy groups) with bioactivity using descriptors like logP and polar surface area .
Data Contradiction Analysis
Q. Why do studies report conflicting results on oxidative stress modulation (e.g., SOD vs. catalase activity)?
Methodological Answer: Variability arises from:
- Cell-Type Specificity: Erythrocytes (rat models) show restored SOD/CAT activity at 500 nM, while neuronal cells may require higher doses due to differential redox homeostasis .
- Experimental Endpoints: Measure ROS levels (via DCFH-DA probes) alongside enzyme activity to distinguish direct antioxidant effects from compensatory pathways .
Critical Considerations for Experimental Design
- Purity Validation: Use HPLC (≥98% purity) and NMR to confirm structural integrity, especially after fluorination steps .
- In Vivo Dosing: For rodent studies, administer 80 mg/kg orally with grape seed polyphenol extract to enhance brain bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
